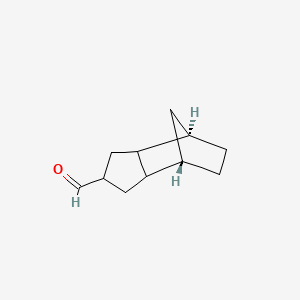
4,7-Methanoindan-1-carboxaldehyde,hexahydro
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Methanoindan-1-carboxaldehyde, hexahydro is an organic compound with the molecular formula C11H16O. It is known for its unique structure, which includes a methanoindan framework. This compound is often used as an intermediate in the synthesis of various biologically active molecules and has applications in the fields of chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,7-Methanoindan-1-carboxaldehyde, hexahydro can be synthesized through several methods. One common approach involves the oxidation of methylcyclopentadiene using oxidizing agents such as potassium permanganate or potassium dichromate . Another method involves the reaction of formaldehyde with cyclopentadiene in the presence of acetylacetonate .
Industrial Production Methods
In industrial settings, the production of 4,7-Methanoindan-1-carboxaldehyde, hexahydro typically involves large-scale oxidation reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Methanoindan-1-carboxaldehyde, hexahydro undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, potassium dichromate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,7-Methanoindan-1-carboxaldehyde, hexahydro has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,7-Methanoindan-1-carboxaldehyde, hexahydro involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octahydro-4,7-methano-1H-indenecarbaldehyde
- Octahydro-7-methano-1H-indenecarboxaldehyde
- Octahydro-4,7-methano-1H-indene-5-carboxaldehyde
Uniqueness
4,7-Methanoindan-1-carboxaldehyde, hexahydro is unique due to its specific methanoindan structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications .
Eigenschaften
Molekularformel |
C11H16O |
|---|---|
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
(1S,7R)-tricyclo[5.2.1.02,6]decane-4-carbaldehyde |
InChI |
InChI=1S/C11H16O/c12-6-7-3-10-8-1-2-9(5-8)11(10)4-7/h6-11H,1-5H2/t7?,8-,9+,10?,11? |
InChI-Schlüssel |
WIAAKUABMFXNEH-YFYNPKGQSA-N |
Isomerische SMILES |
C1C[C@H]2C[C@@H]1C3C2CC(C3)C=O |
Kanonische SMILES |
C1CC2CC1C3C2CC(C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


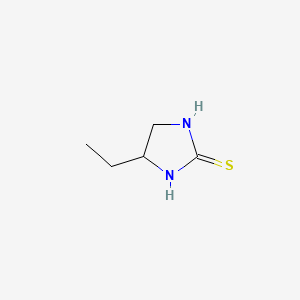

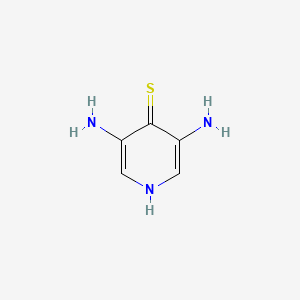

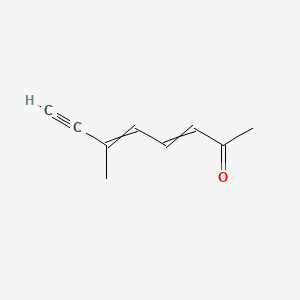

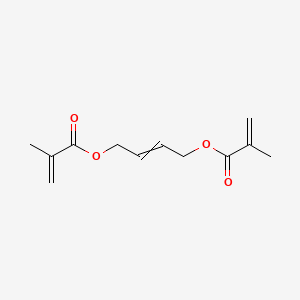
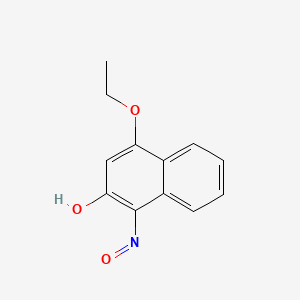
![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol](/img/structure/B13835908.png)
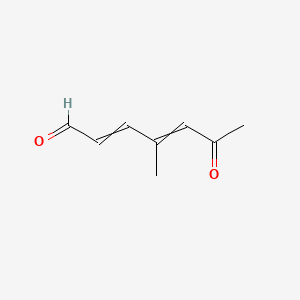
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
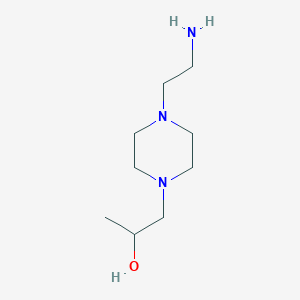

![2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13835948.png)
